molecular formula C20H18N4O2S B2855380 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922108-21-2

1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2855380
CAS No.: 922108-21-2
M. Wt: 378.45
InChI Key: DLRGMSKWGFJREV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenyl group at position 1, a phenethylthio substituent at position 6, and a hydroxyl group at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine scaffold, known for their diverse pharmacological activities, including antitumor, antiviral, and kinase inhibition properties . The structural modifications in this compound—specifically the methoxy and phenethylthio groups—likely enhance its lipophilicity and bioavailability compared to simpler analogs, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-9-7-15(8-10-16)24-18-17(13-21-24)19(25)23-20(22-18)27-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGMSKWGFJREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole and Pyrimidine Precursors

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A proven approach involves reacting 4-methoxyphenyl-substituted pyrazole-5-carboxamide derivatives with thiourea or its analogs under acidic conditions. For instance, intermediate C1 (1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) to form the pyrimidine ring. The hydroxyl group at position 4 is introduced via hydrolysis of a chloro intermediate under basic conditions.

Regioselective Functionalization at Position 6

Position 6 of the pyrimidine ring is electrophilic, enabling nucleophilic substitution. In the target compound, this site is occupied by a phenethylthio group. A two-step protocol is employed:

  • Chlorination : Treatment of the pyrazolo[3,4-d]pyrimidin-4-ol intermediate with POCl₃ yields the 6-chloro derivative.
  • Thioether Formation : Reaction with phenethylthiol (C₆H₅CH₂CH₂SH) in the presence of a base (e.g., lithium hydride, LiH) in dimethylformamide (DMF) facilitates sulfur incorporation. The reaction proceeds via an SNAr mechanism, with LiH deprotonating the thiol to enhance nucleophilicity.

Detailed Synthetic Procedures

Synthesis of 1-(4-Methoxyphenyl)-6-Chloro-1H-Pyrazolo[3,4-d]Pyrimidin-4-Ol

Step 1 : Pyrazole Formation
4-Methoxybenzohydrazide (I) is reacted with ethyl acetoacetate in ethanol under reflux to form the pyrazole core.
Step 2 : Cyclization to Pyrimidine
The pyrazole intermediate is treated with thiourea and POCl₃ at 80°C for 6 hours, yielding the 6-chloro derivative.
Step 3 : Hydroxylation
Hydrolysis with aqueous sodium hydroxide (NaOH) at 60°C introduces the 4-hydroxyl group.

Reaction Conditions

Parameter Specification
Solvent Toluene/DMF (1:1)
Temperature 80°C
Time 6–10 hours
Catalyst POCl₃ (2 equiv)
Purification Column chromatography (PE/EtOAc 8:2)

Introduction of Phenethylthio Group

Step 4 : Thioether Coupling
The 6-chloro intermediate (1.0 equiv) is reacted with phenethylthiol (1.2 equiv) and LiH (1.5 equiv) in DMF at 100°C for 12 hours. The reaction is monitored via TLC (Rf = 0.45 in hexane/EtOAc 7:3).

Key Observations

  • Solvent Optimization : DMF outperforms ethanol or THF due to superior solubility of intermediates.
  • Base Selection : LiH provides higher yields (78%) compared to K₂CO₃ (52%) or Et₃N (45%).

Workup
Post-reaction, the mixture is diluted with ice water, extracted with dichloromethane (3 × 50 mL), and dried over Na₂SO₄. The crude product is purified via silica gel chromatography (gradient elution: 70–100% EtOAc in hexane).

Mechanistic Insights and Side Reactions

Competing Pathways in Thioether Formation

The SNAr mechanism dominates under basic conditions, but competing elimination can occur at temperatures >110°C, leading to pyrimidine ring degradation. To mitigate this:

  • Maintain temperature at 90–100°C.
  • Use excess phenethylthiol (1.5 equiv) to drive the reaction.

Protecting Group Strategies

The 4-hydroxyl group is prone to oxidation during chlorination. Protection as a tert-butyldimethylsilyl (TBS) ether is recommended. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF post-thioether formation.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.70 (s, 1H, OH), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.58 (d, J = 8.6 Hz, 2H, ArH), 4.31 (s, 3H, OCH₃), 3.13 (t, J = 7.2 Hz, 2H, SCH₂CH₂), 2.89 (t, J = 7.2 Hz, 2H, SCH₂CH₂).
  • IR : νmax 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 378.45 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈N₄O₂S.

Scale-Up Considerations and Yield Optimization

Pilot-Scale Synthesis

A 50 g batch of the 6-chloro intermediate yields 38.5 g (77%) of the final product after optimization. Critical parameters include:

  • Reagent Purity : Phenethylthiol must be distilled (bp 92–94°C) to remove disulfide impurities.
  • Mixing Efficiency : Mechanical stirring at 500 rpm ensures homogeneity in DMF.

Alternative Methodologies and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 72%. This method minimizes thermal degradation of the thioether bond.

Catalytic Thiol-Ene Click Chemistry

Recent advances employ AuCl₃ (5 mol%) to catalyze thiol-ene coupling between 6-allylpyrazolo[3,4-d]pyrimidines and thiophenol derivatives. While promising, this method requires further optimization for phenethylthiol.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth. Its mechanism of action likely involves binding to molecular targets that regulate tumor growth pathways.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting microbial growth.
  • Anti-inflammatory Effects : Research is ongoing to explore its potential to modulate inflammatory responses, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • It can be utilized to develop new derivatives with enhanced biological activities or improved pharmacokinetic properties.
  • The unique substitution pattern allows for the exploration of structure-activity relationships (SAR), aiding in the design of more effective compounds.

Material Science

Due to its distinctive chemical properties, this compound may find applications in material science:

  • Polymer Development : The compound's reactivity can be harnessed for the synthesis of novel polymers or coatings with specific functionalities.
  • Nanotechnology : Its integration into nanomaterials may enhance their performance in various applications, including drug delivery systems.

Case Studies

Several studies have highlighted the applications of 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of breast cancer cells by inducing apoptosis through specific signaling pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent in clinical settings.
  • Synthetic Applications : A recent synthesis report highlighted the use of this compound as a precursor for generating novel pyrazolo derivatives that displayed enhanced biological activity compared to their parent compounds.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacokinetics : The phenethylthio group in the target compound may prolong half-life compared to methylthio analogs due to reduced metabolic clearance .
  • Drug Delivery: Nanotube-based delivery systems (e.g., halloysite nanotubes in ) have been explored for similar compounds to enhance solubility and tumor targeting, suggesting a viable strategy for the target compound.
  • Unresolved Questions : The impact of the 4-methoxyphenyl group on CYP enzyme interactions and the compound’s stability under physiological conditions remain to be investigated.

Biological Activity

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has been studied for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 318.42 g/mol
  • IUPAC Name : 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The compound features a pyrazolo-pyrimidine core structure that is modified with a methoxyphenyl group and a phenethylthio substituent, which may influence its biological properties.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various enzymes involved in cellular signaling pathways. Specifically, they may inhibit kinases and other targets related to inflammatory responses and cell proliferation. The presence of the phenethylthio group is hypothesized to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidines. For example:

  • In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The exact IC50 values vary depending on the specific structure and substituents on the pyrazolo core.
  • Case Study : A derivative with similar structural features demonstrated significant inhibition of breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties:

  • Mechanism : They may inhibit cyclooxygenase (COX) enzymes or modulate cytokine production.
  • Research Findings : In animal models of inflammation, compounds with this scaffold have shown reduced paw edema and lower levels of pro-inflammatory cytokines.

Antimicrobial Activity

Some derivatives exhibit antimicrobial properties:

  • Study Results : Compounds were tested against various bacterial strains, showing moderate to high activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectsReferences
AnticancerCell cycle arrestInduction of apoptosis
Anti-inflammatoryCOX inhibitionReduction in edema
AntimicrobialBacterial cell wall synthesisInhibition of bacterial growth

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction selectivity be ensured?

Synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example:

  • Step 1 : React 4-methoxyphenylhydrazine with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine-5-carboxaldehyde) under basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2 : Introduce the phenethylthio group via thiol-displacement reactions using phenethyl mercaptan and a base (e.g., K₂CO₃) .
    Key considerations : Monitor reaction progress with UPLC/MS to detect intermediates and avoid side products like 4-chloro-6-substituted pyrimidines .

Q. How is the compound’s structural integrity validated post-synthesis?

Use a combination of:

  • 1H/13C NMR to confirm substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in related pyrazolo[3,4-d]pyrimidine analogs .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated from dose-response curves .
  • Enzyme inhibition studies : Screen against kinases (e.g., EGFR) or phosphodiesterases (e.g., PDE9A) using fluorescence-based assays .
  • Antimicrobial testing : Use broth microdilution methods for bacterial/fungal strains, noting MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to reduce purification complexity .
  • Catalytic systems : Explore Pd-catalyzed cross-coupling for introducing aryl/alkylthio groups, which enhances regioselectivity .
  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., thiol additions) and minimize byproducts .

Q. What mechanistic insights exist for the compound’s biological activity?

  • Kinase inhibition : Molecular docking studies suggest the pyrazolo[3,4-d]pyrimidine core binds to ATP pockets in kinases (e.g., EGFR), with the 4-methoxyphenyl group enhancing hydrophobic interactions .
  • Receptor modulation : Fluorine-containing analogs (e.g., 1-(2,4-difluorophenyl) derivatives) show enhanced binding to G-protein-coupled receptors due to electron-withdrawing effects .
    Validation : Use site-directed mutagenesis on target proteins to identify critical binding residues .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected products)?

  • Case study : In reactions with 4-methoxyphenyl precursors, unexpected 4-chloro-6-arylpyrimidines may form due to incomplete substitution.
    Solutions :
    • Analytical tools : Use 1H NMR of crude mixtures to detect intermediates and UPLC/MS to track reaction pathways .
    • Kinetic studies : Vary temperature and reagent stoichiometry to identify conditions favoring desired products .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified thioether chains (e.g., methylthio vs. phenethylthio) and test biological activity .
  • Computational modeling : Perform DFT calculations to predict electronic effects of substituents (e.g., methoxy vs. chloro) on binding affinity .
  • Bioisosteric replacements : Replace the pyrimidin-4-ol moiety with carboxamide or thiazolidinone groups to assess activity retention .

Q. How can researchers develop robust analytical methods for purity and stability assessment?

  • HPLC/UPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Calibrate against certified reference materials .
  • Stability studies : Expose the compound to accelerated degradation conditions (e.g., pH 1–13, 40°C) and monitor decomposition via LC-MS. Note susceptibility to hydrolysis at the thioether linkage .

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